(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 4th and 2nd positions of the oxazolidinone and octanoyl groups, respectively, contributes to its stereochemical complexity and potential for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Octanoyl Group: The octanoyl group is typically introduced through an esterification or amidation reaction using octanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the benzyl or octanoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used under conditions that favor nucleophilic or electrophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The oxazolidinone ring can participate in hydrogen bonding, while the benzyl and octanoyl groups contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-benzyl-3-[(2R)-2-methylhexanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R)-2-methyldecanoyl]-1,3-oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R)-2-methylbutanoyl]-1,3-oxazolidin-2-one
Uniqueness
The uniqueness of (4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one lies in its specific chiral configuration and the length of its octanoyl side chain. These features can significantly influence its reactivity, binding properties, and overall utility in various applications.
Properties
CAS No. |
655234-59-6 |
---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[(2R)-2-methyloctanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-7-10-15(2)18(21)20-17(14-23-19(20)22)13-16-11-8-6-9-12-16/h6,8-9,11-12,15,17H,3-5,7,10,13-14H2,1-2H3/t15-,17-/m1/s1 |
InChI Key |
BXXWQQNFXCTKNV-NVXWUHKLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.